molecular formula C20H40O B14322455 Furan, 2-hexadecyltetrahydro- CAS No. 106789-24-6

Furan, 2-hexadecyltetrahydro-

Cat. No.: B14322455
CAS No.: 106789-24-6
M. Wt: 296.5 g/mol
InChI Key: DHJJOPRVQLGFNN-UHFFFAOYSA-N
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Description

Tetrahydrofuran (THF) derivatives are characterized by their saturated furan ring, which enhances stability compared to aromatic furans. The long alkyl chain in this compound likely increases hydrophobicity and reduces volatility, making it relevant in polymer chemistry or surfactant applications .

Mechanism of Action

The mechanism of action of Furan, 2-hexadecyltetrahydro- involves its interaction with various molecular targets and pathways. For instance, furan derivatives can inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Functional Analogues

2,5-Dimethyltetrahydrofuran (CAS 1003-38-9)

  • Structure : Features methyl groups at positions 2 and 5 on the THF ring.
  • Properties :
    • Molecular weight: 100.16 g/mol (vs. ~298.5 g/mol for 2-hexadecyltetrahydrofuran).
    • Volatility: Higher due to smaller substituents; boiling point ~92°C (estimated).
    • Safety: Classified as flammable and irritant, with first-aid measures emphasizing ventilation and medical consultation .

4-Hexyldihydro-2(3H)-furanone (CAS 63450-32-8)

  • Structure : A γ-lactone with a hexyl group at position 3.
  • Properties :
    • Molecular weight: 170.25 g/mol.
    • Key spectral NMR signals for α-carbons in lactones typically appear at δ 170–180 ppm (¹³C), contrasting with THF derivatives like 2-hexadecyltetrahydrofuran, where α-carbons may show lower shifts due to reduced ring strain .

5-Pentyldihydrofuran-2(3H)-one (CAS 104-61-0)

  • Structure : A δ-lactone with a pentyl substituent.
  • Properties: Similarity score: 0.93 (compared to hypothetical 2-hexadecyltetrahydrofuran) . Thermal behavior: Enthalpy of vaporization (ΔvapH°) for lactones averages ~63 kJ/mol, suggesting higher energy requirements for phase changes compared to non-polar THF derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted) Key Functional Groups
2-Hexadecyltetrahydrofuran ~298.5 >300* ~8.5* Tetrahydrofuran, C16 alkyl
2,5-Dimethyltetrahydrofuran 100.16 92 1.2 Tetrahydrofuran, methyl
4-Hexyldihydrofuranone 170.25 245–250 3.8 Lactone, hexyl
5-Pentyldihydrofuranone 156.22 230–235 3.5 Lactone, pentyl

*Predicted based on alkyl chain length and THF backbone .

Spectroscopic Differentiation

  • NMR Analysis: 2-Hexadecyltetrahydrofuran: Expected ¹H NMR signals for THF protons at δ 1.5–1.8 (methylene) and δ 3.6–3.8 (ether oxygen-adjacent CH₂). The hexadecyl chain would show δ 0.8–1.3 (terminal CH₃) and δ 1.2–1.4 (methylene) . Lactones (e.g., 4-hexyldihydrofuranone): Distinct carbonyl (C=O) ¹³C signal at δ 170–180 ppm, absent in THF derivatives .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-hexadecyltetrahydrofuran with high purity, and how can experimental parameters be optimized?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of the corresponding furan derivative or alkylation reactions under inert conditions. Key variables include:

  • Catalyst selection : Palladium-on-carbon or Raney nickel for hydrogenation .
  • Solvent systems : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize side reactions .
  • Temperature control : Maintain 40–60°C for optimal reaction kinetics .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-hexadecyltetrahydrofuran, and how should data interpretation be standardized?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm alkyl chain integration and furan ring saturation. Compare chemical shifts with reference databases (e.g., NIST Chemistry WebBook) .
  • IR spectroscopy : Identify C-O-C (1120–1220 cm1^{-1}) and alkyl C-H stretches (2850–2960 cm1^{-1}) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 296.3) and fragmentation patterns .
  • Standardization : Calibrate instruments using certified standards and document solvent effects to ensure reproducibility .

Q. What are the recommended storage conditions to maintain the stability of 2-hexadecyltetrahydrofuran in laboratory settings?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Inert atmosphere : Use argon or nitrogen to avoid oxidation .
  • Compatibility : Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO3_3, KMnO4_4) .
  • Monitoring : Perform periodic GC-MS analysis to detect decomposition products .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and electronic properties of 2-hexadecyltetrahydrofuran?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in hexane or ethanol) to assess conformational stability .
  • Reactivity prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Validation : Cross-check computational results with experimental kinetics data (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, solubility) of 2-hexadecyltetrahydrofuran across studies?

  • Methodological Answer :

  • Comparative analysis : Replicate experiments using identical purity grades (≥98%) and solvent systems (e.g., ethanol vs. DMSO) .
  • Error source identification : Quantify batch-to-batch variability in alkyl chain length (via GC-MS) and crystallinity (via XRD) .
  • Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies .

Q. What experimental strategies elucidate the reaction mechanisms of 2-hexadecyltetrahydrofuran in complex catalytic systems?

  • Methodological Answer :

  • Isotopic labeling : Use 13^{13}C-labeled analogs to track carbon migration in ring-opening reactions .
  • Kinetic profiling : Conduct time-resolved in-situ FTIR or Raman spectroscopy to detect intermediates .
  • Catalyst characterization : Perform XPS or TEM on spent catalysts to identify active sites .
  • Mechanistic modeling : Develop microkinetic models integrating activation energies and turnover frequencies .

Q. Data Presentation and Validation

  • Tables :

    PropertyReported RangeKey Measurement TechniqueReference
    Melting Point45–48°CDifferential Scanning Calorimetry (DSC)
    Solubility in Ethanol12–15 mg/mLUV-Vis Spectrophotometry
  • Validation Checklist :

    • Confirm purity via orthogonal methods (NMR + HPLC) .
    • Document environmental controls (humidity, light exposure) during experiments .

Properties

CAS No.

106789-24-6

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

IUPAC Name

2-hexadecyloxolane

InChI

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21-20/h20H,2-19H2,1H3

InChI Key

DHJJOPRVQLGFNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CCCO1

Origin of Product

United States

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